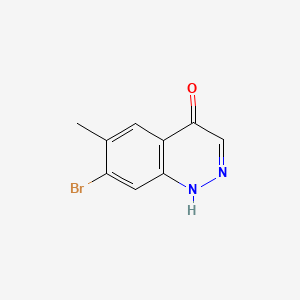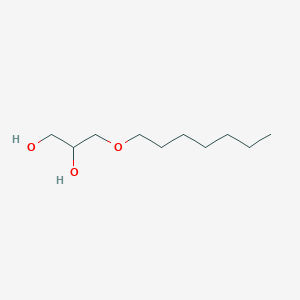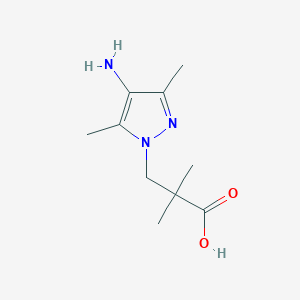
4-(Difluoromethyl)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)oxolan-3-amine is an organic compound characterized by the presence of a difluoromethyl group attached to an oxolane ring, which also bears an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)oxolan-3-amine typically involves the introduction of a difluoromethyl group into an oxolane ring. One common method is the reaction of oxolane derivatives with difluoromethylating agents under specific conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to facilitate the efficient incorporation of the difluoromethyl group .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(Difluoromethyl)oxolan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)oxolan-3-amine exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated oxolanes and amines, such as:
- 4-(Trifluoromethyl)oxolan-3-amine
- 4-(Difluoromethyl)oxetane-3-amine
Uniqueness
4-(Difluoromethyl)oxolan-3-amine is unique due to its specific combination of a difluoromethyl group and an oxolane ring with an amine group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C5H9F2NO |
|---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
4-(difluoromethyl)oxolan-3-amine |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)3-1-9-2-4(3)8/h3-5H,1-2,8H2 |
InChI Key |
IXFJMEUZFWXKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


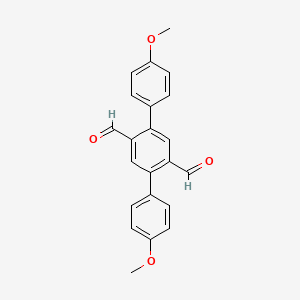

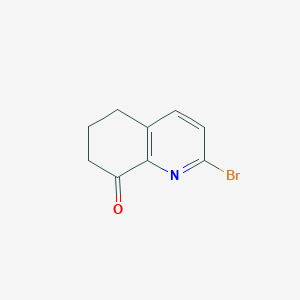
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
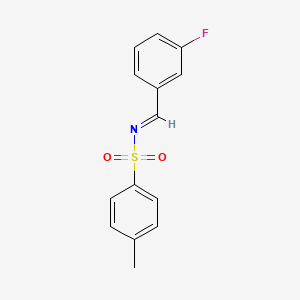
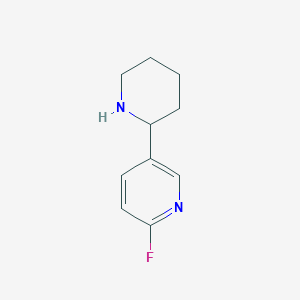
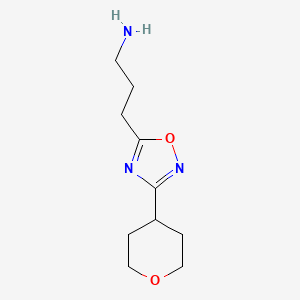
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)

